

Spectroscopic Profile of Triethyl 4-phosphonocrotonate: A Technical Guide

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Compound of Interest

Compound Name: Triethyl 4-phosphonocrotonate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Triethyl 4-phosphonocrotonate**, a versatile reagent in organic synthesis. The information presented herein is essential for the characterization and quality control of this compound in research and development settings, particularly in the synthesis of bioactive molecules and complex organic structures.

Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Triethyl 4-phosphonocrotonate**. This information is critical for confirming the structure and purity of the compound.

Table 1: ^1H NMR, ^{13}C NMR, and ^{31}P NMR Spectroscopic Data

While specific experimental spectra for **Triethyl 4-phosphonocrotonate** are not broadly available in the public domain, the expected chemical shifts and multiplicities can be predicted based on its structure. The data presented below is a representative compilation based on analogous compounds and spectroscopic principles.

¹ H NMR (Proton)	¹³ C NMR (Carbon)	³¹ P NMR (Phosphorus)
Chemical Shift (δ) ppm	Assignment	Chemical Shift (δ) ppm
~6.9 (dt)	=CH-CO	~166.0
~5.9 (dt)	P-CH ₂ -CH=	~145.0
~4.2 (q)	O-CH ₂ (ester)	~122.0
~4.1 (quintet)	O-CH ₂ (phosphonate)	~62.0
~2.8 (dd)	P-CH ₂	~61.5 (d)
~1.3 (t)	CH ₃ (ester)	~32.0 (d)
~1.2 (t)	CH ₃ (phosphonate)	~16.0 (d)
~14.0		

*Predicted data based on the structure of **Triethyl 4-phosphonocrotonate**. d - doublet, t - triplet, q - quartet, dt - doublet of triplets, dd - doublet of doublets.

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of **Triethyl 4-phosphonocrotonate** is expected to show characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment	Intensity
~2980	C-H stretch (alkane)	Strong
~1720	C=O stretch (α,β-unsaturated ester)	Strong
~1650	C=C stretch (alkene)	Medium
~1250	P=O stretch (phosphonate)	Strong
~1020	P-O-C stretch	Strong

Note: The IR spectrum of a neat sample of **Triethyl 4-phosphonocrotonate** is expected to conform to this general pattern.

Table 3: Mass Spectrometry (MS) Data

Mass spectral data provides information about the molecular weight and fragmentation pattern of the molecule. The IUPAC name for **Triethyl 4-phosphonocrotonate** is ethyl (E)-4-diethoxyphosphorylbut-2-enoate.^[1]

m/z (mass-to-charge ratio)	Assignment
250.10	[M] ⁺ (Molecular Ion)
222	[M - C ₂ H ₄] ⁺
194	[M - 2C ₂ H ₄] ⁺
179	[M - OCH ₂ CH ₃ - C ₂ H ₄] ⁺
149	[M - COOCH ₂ CH ₃ - C ₂ H ₄] ⁺
109	[P(O)(OCH ₂ CH ₃) ₂] ⁺
68	[CH ₂ =CH-C≡O] ⁺
29	[CH ₂ CH ₃] ⁺

Predicted fragmentation pattern based on the structure. The molecular formula is C₁₀H₁₉O₅P, with a molecular weight of 250.23 g/mol .^[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

Sample Preparation: A solution of **Triethyl 4-phosphonocrotonate** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm.

Instrumentation and Acquisition:

- ^1H NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ^{13}C NMR: Spectra are acquired on the same instrument, usually at a frequency of 75 or 100 MHz. Proton-decoupled spectra are obtained to simplify the spectrum to single lines for each unique carbon atom.
- ^{31}P NMR: Spectra are recorded on a multinuclear NMR spectrometer. Proton decoupling is also employed to simplify the spectrum. 85% phosphoric acid is commonly used as an external standard.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **Triethyl 4-phosphonocrotonate**, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation and Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum. The spectrum is typically scanned over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

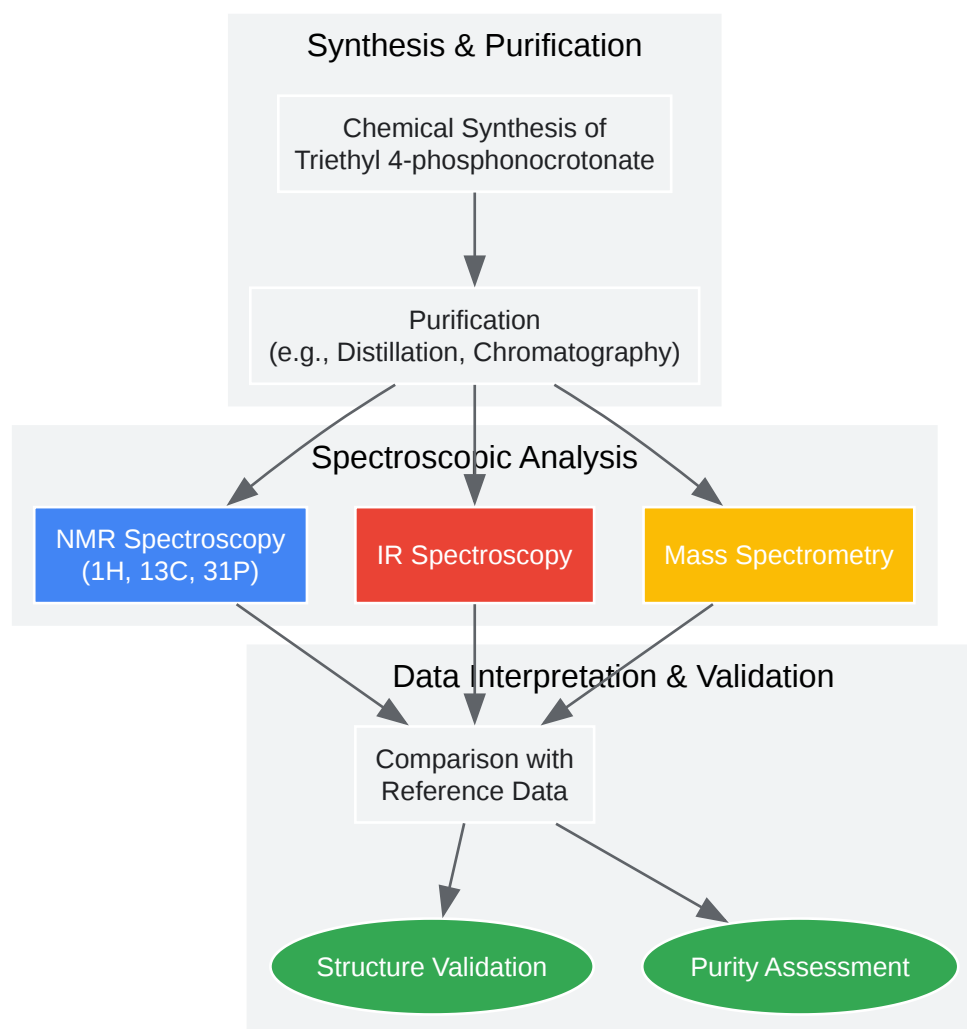
Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **Triethyl 4-phosphonocrotonate** is prepared in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation and Acquisition: Gas chromatography-mass spectrometry (GC-MS) is a common technique for volatile compounds. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The logical flow of acquiring and interpreting spectroscopic data is crucial for the unambiguous identification and characterization of a compound. The following diagram illustrates a typical workflow.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **Triethyl 4-phosphonocrotonate**.

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References

- 1. spectrabase.com [spectrabase.com]
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